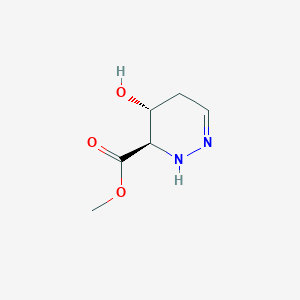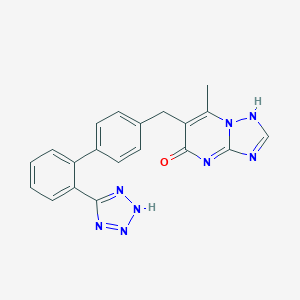
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins in the target organism or cell. For example, it has been shown to inhibit the growth of bacteria by interfering with the synthesis of their cell wall.
Biochemical And Physiological Effects
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to apoptosis. Additionally, it has been found to inhibit the growth of bacteria, fungi, and parasites by disrupting their cellular processes.
Advantages And Limitations For Lab Experiments
One of the advantages of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is its broad-spectrum activity against various microorganisms and cancer cells. This makes it a promising candidate for the development of new antimicrobial and anticancer agents. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for the research and development of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-. One direction is to investigate its potential as a novel antimicrobial agent for the treatment of drug-resistant infections. Another direction is to explore its anticancer activity and potential use in cancer therapy. Additionally, further studies are needed to evaluate its safety and efficacy in preclinical and clinical settings. Finally, the development of new synthetic methods and analogs of this compound could lead to the discovery of more potent and selective agents for various applications.
Synthesis Methods
The synthesis method of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- involves the reaction of 7-methyl-6-chloro-1,2,4-triazolo[1,5-a]pyrimidin-5(4H)-one with 2-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction yields the desired compound in good yield and purity.
Scientific Research Applications
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antibacterial, antifungal, and antiparasitic properties, making it a promising candidate for the development of new antimicrobial agents. Additionally, it has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
properties
CAS RN |
168152-87-2 |
|---|---|
Product Name |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-methyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- |
Molecular Formula |
C20H16N8O |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
7-methyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H16N8O/c1-12-17(19(29)23-20-21-11-22-28(12)20)10-13-6-8-14(9-7-13)15-4-2-3-5-16(15)18-24-26-27-25-18/h2-9,11H,10H2,1H3,(H,21,22,23,29)(H,24,25,26,27) |
InChI Key |
GSPDJXQIQJNQFN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
SMILES |
CC1=C(C(=O)NC2=NC=NN12)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Canonical SMILES |
CC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)
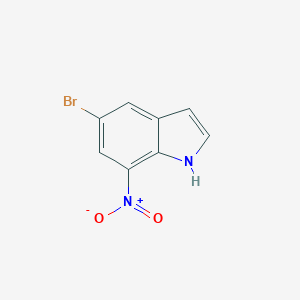
![[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane](/img/structure/B61724.png)
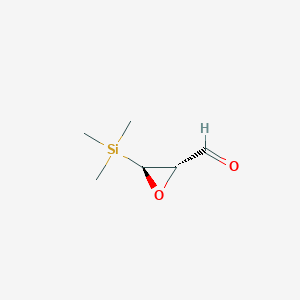
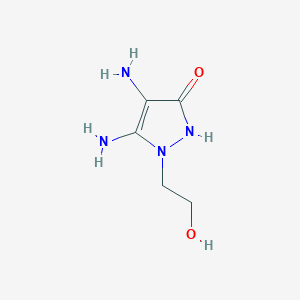
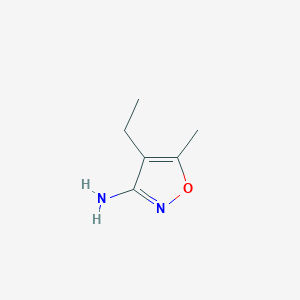


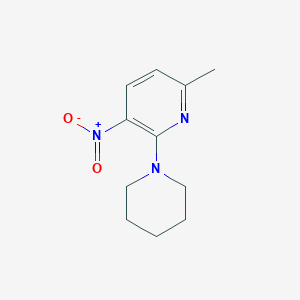
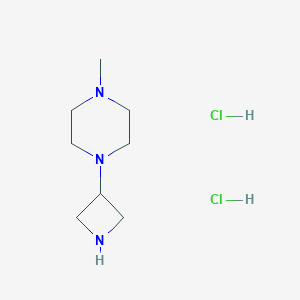
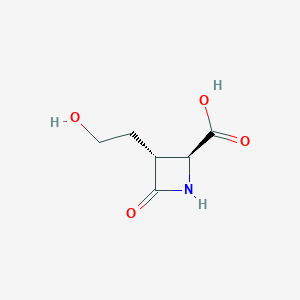
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;pyrazine-2-carboxamide;pyridine-4-carbohydrazide](/img/structure/B61748.png)
![2-Methyl-3,4-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B61750.png)
